molecular formula C10H17NO4 B1589257 Boc-L-Pyroglutaminol CAS No. 81658-25-5

Boc-L-Pyroglutaminol

Cat. No. B1589257
CAS RN: 81658-25-5
M. Wt: 215.25 g/mol
InChI Key: NYYVBJAPYGKIEN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Pyroglutaminol, also known as Boc-L-PyrGlu, is an organic compound derived from the amino acid L-pyroglutamic acid. This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other related fields. Boc-L-PyrGlu is a versatile compound with a wide range of properties and potential uses.

Scientific Research Applications

  • Antifungal Agents

    • Boc-L-Pyroglutaminol and similar compounds have been used in the synthesis of novel antifungal agents . In one study, a series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized. The compounds were evaluated for their inhibition of zoospore release activity against Phytophthora infestans. Some of the L-pyroglutamic acid derivatives showed potent antifungal activity .
  • Increasing Lettuce Yield

    • Pyroglutamic acid, a compound similar to Boc-L-Pyroglutaminol, has been shown to increase lettuce yield under field conditions with 30% less than optimal irrigation . The treatment showed a clearly protective effect in stressed plants, enhancing their fresh weight by 37% and yield by 31%, in comparison to untreated plants .
  • Improved Binding Affinity and Pharmacokinetics

    • Boc-L-Pyroglutaminol and similar compounds have been used in the optimization of molecular glue-type degraders for the sustained degradation of BCL6 in vivo . BCL6 is a transcriptional repressor highly expressed in germinal center B-cells and is an oncogenic driver found to be deregulated in lymphoid malignancies . The optimized degrader, CCT373566, was found to be a highly potent probe suitable for sustained depletion of BCL6 in vivo .
  • Antifungal Agents

    • A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . The effect of different substituents on the triazole ring at the ortho-, meta- and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans . Some of the L-pyroglutamic acid derivatives showed potent antifungal activity .
  • Cancer Research

    • Boc-L-Pyroglutaminol and similar compounds have been used in the optimization of molecular glue-type degraders for the sustained degradation of BCL6 in vivo . BCL6 is a transcriptional repressor highly expressed in germinal center B-cells and is an oncogenic driver found to be deregulated in lymphoid malignancies . The optimized degrader, CCT373566, was found to be a highly potent probe suitable for sustained depletion of BCL6 in vivo .
  • Antifungal Agents

    • A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . The effect of different substituents on the triazole ring at the ortho-, meta- and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans . Among the triazole analogs of L-pyroglutamate, compounds with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring showed potent antifungal activity .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVBJAPYGKIEN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453473
Record name Boc-L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Pyroglutaminol

CAS RN

81658-25-5
Record name Boc-L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-Pyroglutaminol
Reactant of Route 2
Boc-L-Pyroglutaminol
Reactant of Route 3
Reactant of Route 3
Boc-L-Pyroglutaminol
Reactant of Route 4
Boc-L-Pyroglutaminol
Reactant of Route 5
Boc-L-Pyroglutaminol
Reactant of Route 6
Boc-L-Pyroglutaminol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.